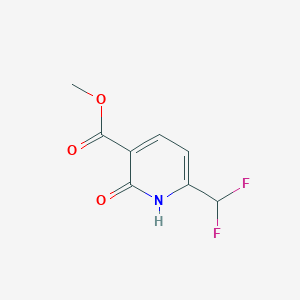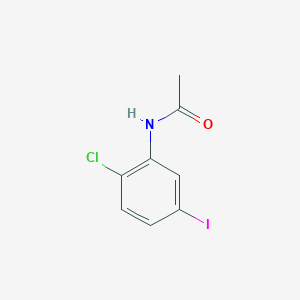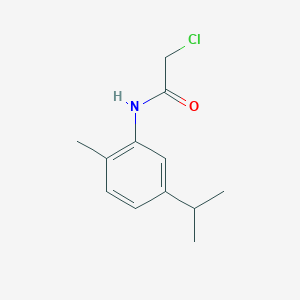
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in treating various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer, parasitic infections, and inflammation.
作用机制
DFMO irreversibly inhibits ODC, the enzyme responsible for catalyzing the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In particular, DFMO has been shown to reduce the levels of polyamines in cells, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to have anti-inflammatory effects, reduce parasitic infections, and improve cognitive function in neurodegenerative diseases.
实验室实验的优点和局限性
DFMO has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Another advantage is that it has a relatively low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale studies. Another limitation is that it has limited solubility in water, which may limit its use in certain experimental protocols.
未来方向
There are a number of future directions for research on DFMO. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in treating other diseases, such as parasitic infections and inflammation. A third direction is to explore its potential use in preventing cancer recurrence. Finally, there is a need for further research into the long-term safety and efficacy of DFMO in humans.
合成方法
DFMO is synthesized from 2,6-diaminopimelic acid (DAP) via a multi-step reaction. The first step involves the conversion of DAP to 2,5-diaminopentanoic acid (DAPA) through the use of a deamination reaction. The second step involves the conversion of DAPA to 2,5-diaminopentanal (DAPAL) through the use of an oxidative deamination reaction. The third step involves the conversion of DAPAL to 6-difluoromethyl-2,4-diaminopyridine (DFMDP) through the use of a condensation reaction. The final step involves the conversion of DFMDP to DFMO through the use of a carboxylation reaction.
科学研究应用
DFMO has been extensively studied for its potential use in treating various diseases. In particular, DFMO has been studied for its anti-cancer properties. Cancer cells have been shown to have higher levels of ODC activity and polyamine biosynthesis than normal cells, making them more sensitive to DFMO-induced inhibition of ODC. DFMO has also been shown to have potential therapeutic applications in parasitic infections, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIHWQMTCEHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)


![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)


![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)